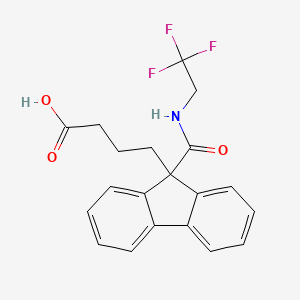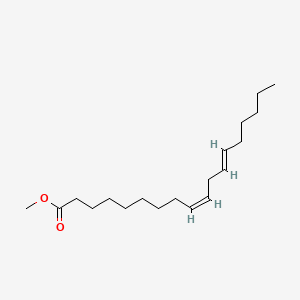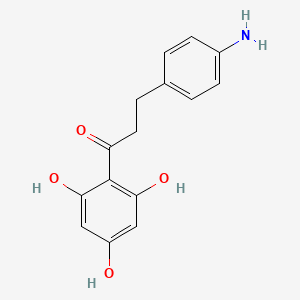
Cyclooctanone-2,2,8,8-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctanone-2,2,8,8-d4 is a derivative of Cyclooctanone, which is an organic compound with the formula (CH2)7CO . It is a waxy white solid .
Molecular Structure Analysis
The molecular structure of Cyclooctanone consists of an eight-membered ring with a ketone functional group . The exact structure of Cyclooctanone-2,2,8,8-d4 is not specified in the sources I found.Applications De Recherche Scientifique
Conformational Studies
Cyclooctanone-2,2,8,8-d4 has been used in studies to understand the conformational properties of medium-sized rings . These studies are important to understand their intramolecular interactions and reactivity . For example, a study characterized the conformational landscape of the eight-membered ketone cyclooctanone by broadband rotational spectroscopy in combination with quantum-chemistry calculations .
Spectroscopic Analysis
The compound has been used in spectroscopic analysis. Three conformers, two boat-chair and one twisted boat chair configurations, have been identified and their spectroscopic parameters determined .
Study of Non-Bonded Interactions
Cyclooctanone-2,2,8,8-d4 can be used to study non-bonded interactions. The conformational preferences of cyclooctanone are driven by minimization of repulsive non-bonded transannular interactions .
Chemical Synthesis
Cyclooctanone-2,2,8,8-d4 can be used in chemical synthesis. For example, it was prepared from cyclooctanone by heating it with D2O and NaOD .
Mécanisme D'action
Target of Action
Cyclooctanone-2,2,8,8-d4 is a chemical compound that primarily targets aldehydes and ketones in biochemical reactions . These compounds play a crucial role in various metabolic processes, serving as intermediates in energy production and biosynthesis pathways.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the compound acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This reaction leads to the formation of an intermediate, which then undergoes dehydration to form an oxime .
Biochemical Pathways
The interaction of Cyclooctanone-2,2,8,8-d4 with aldehydes and ketones affects several biochemical pathways. The formation of oximes alters the concentration of aldehydes and ketones, impacting pathways such as glycolysis, gluconeogenesis, and the citric acid cycle where these compounds serve as key intermediates .
Result of Action
The primary molecular effect of Cyclooctanone-2,2,8,8-d4’s action is the formation of oximes from aldehydes and ketones . This can lead to changes in the concentrations of these compounds, potentially affecting cellular energy production and other metabolic processes. At the cellular level, these changes could impact cell function and viability, depending on the specific context and conditions.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Cyclooctanone-2,2,8,8-d4 can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "Cyclooctene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Acetone ((CH3)2CO)" ], "Reaction": [ "Step 1: Cyclooctene is reacted with D2O in the presence of a catalyst to form Cyclooctene-2,2,8,8-d4.", "Step 2: Cyclooctene-2,2,8,8-d4 is reduced with NaBH4 in methanol to form Cyclooctanol-2,2,8,8-d4.", "Step 3: Cyclooctanol-2,2,8,8-d4 is oxidized with NaOH and HCl to form Cyclooctanone-2,2,8,8-d4.", "Step 4: Cyclooctanone-2,2,8,8-d4 is purified by distillation and dried over Na2SO4 to obtain the final product." ] } | |
Numéro CAS |
32454-50-5 |
Nom du produit |
Cyclooctanone-2,2,8,8-d4 |
Formule moléculaire |
C₈H₁₀D₄O |
Poids moléculaire |
130.22 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






